(+-)-1-Amino-1-phenyl-2-octanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Amino-1-phenyl-2-octanone hydrochloride typically involves the reaction of phenylacetone with an appropriate amine under controlled conditions. One common method involves the reductive amination of phenylacetone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
For industrial production, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(±)-1-Amino-1-phenyl-2-octanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(±)-1-Amino-1-phenyl-2-octanone hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (±)-1-Amino-1-phenyl-2-octanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A precursor in the synthesis of (±)-1-Amino-1-phenyl-2-octanone hydrochloride.
Amphetamine: Shares a similar phenyl ring structure but differs in its side chain and functional groups.
Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen atom.
Uniqueness
(±)-1-Amino-1-phenyl-2-octanone hydrochloride is unique due to its specific combination of an amino group, phenyl ring, and octanone chain, which imparts distinct chemical and biological properties
Properties
CAS No. |
153787-99-6 |
---|---|
Molecular Formula |
C14H22ClNO |
Molecular Weight |
255.78 g/mol |
IUPAC Name |
1-amino-1-phenyloctan-2-one;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-3-4-8-11-13(16)14(15)12-9-6-5-7-10-12;/h5-7,9-10,14H,2-4,8,11,15H2,1H3;1H |
InChI Key |
FIAULXTXYHDNCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.